molecular formula C10H10O2S B2965468 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid CAS No. 36638-57-0

1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid

Cat. No.: B2965468
CAS No.: 36638-57-0
M. Wt: 194.25
InChI Key: SQWFYQUQRYDWTA-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid is a chemical compound. It was used in the preparation of bis [(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′ -dicyclohexylcarbodiimide .

Scientific Research Applications

Ethylene Precursor Identification in Plants

A study identified 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, and its major conjugate in higher plants, showcasing the chemical's involvement in plant growth and response mechanisms (Hoffman, Yang, & McKeon, 1982). This discovery provides a basis for further research into plant physiology and ethylene's role in various plant processes.

Drug Discovery and Medicinal Chemistry

Research on cyclopropane-containing fragments and lead-like compounds for drug discovery highlights the utility of cyclopropanes, including 1-(Phenylsulfanyl)cyclopropane-1-carboxylic acid, as critical elements in medicinal chemistry. These studies detail strategies for preparing diverse collections of cyclopropane-containing compounds, demonstrating their potential in drug development (Chawner, 2017). The synthesis approach allows for the generation of compounds designed to fit desirable chemical spaces for drug discovery, underscoring the importance of cyclopropane derivatives in therapeutic research.

Synthetic Methodologies

The development of new synthetic methods involving this compound and its derivatives has been a focus of recent studies. For instance, the reaction of methylenecyclopropanes with phenylsulfenyl chloride showcases innovative approaches to producing (cyclobut-1-enylsulfanyl)benzene, among other products, with potential applications in organic synthesis and materials science (Liu & Shi, 2004). These methodologies offer new pathways for the creation of structurally complex molecules, further expanding the utility of cyclopropane derivatives in chemical synthesis.

Safety and Hazards

The safety data sheet for the related compound 1-Phenyl-1-cyclopropanecarboxylic acid indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

1-phenylsulfanylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWFYQUQRYDWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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